![molecular formula C16H14O B14420422 Ethanone, 1-[4-(1-phenylethenyl)phenyl]- CAS No. 87324-13-8](/img/structure/B14420422.png)
Ethanone, 1-[4-(1-phenylethenyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[4-(1-phenylethenyl)phenyl]- is an organic compound with the molecular formula C16H14O It is a derivative of acetophenone, where the phenyl group is substituted with a 1-phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(1-phenylethenyl)phenyl]- typically involves the Friedel-Crafts acylation reaction. This reaction uses acetophenone and styrene as starting materials, with an acid catalyst such as aluminum chloride (AlCl3) to facilitate the reaction. The reaction conditions usually involve heating the mixture under reflux to achieve the desired product.
Industrial Production Methods
Industrial production of Ethanone, 1-[4-(1-phenylethenyl)phenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(1-phenylethenyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
Ethanone, 1-[4-(1-phenylethenyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(1-phenylethenyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-[4-(2-phenylethyl)phenyl]-
- Ethanone, 1-(4-ethylphenyl)-
- Ethanone, 1-[4-(1-methylethyl)phenyl]-
- Ethanone, 1-[4-(phenylthio)phenyl]-
Uniqueness
Ethanone, 1-[4-(1-phenylethenyl)phenyl]- is unique due to the presence of the 1-phenylethenyl group, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
CAS No. |
87324-13-8 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-[4-(1-phenylethenyl)phenyl]ethanone |
InChI |
InChI=1S/C16H14O/c1-12(14-6-4-3-5-7-14)15-8-10-16(11-9-15)13(2)17/h3-11H,1H2,2H3 |
InChI Key |
QSGXEOPSLYYZNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


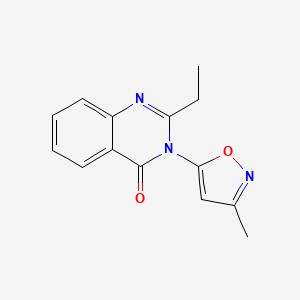
![1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14420348.png)
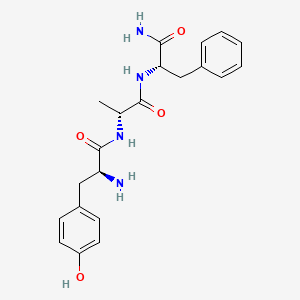
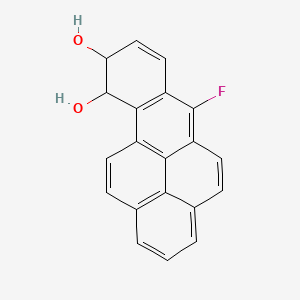
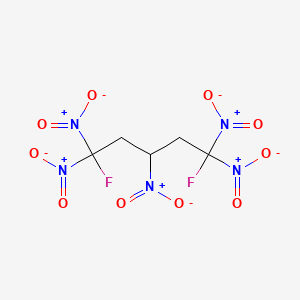
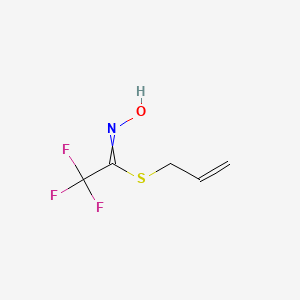
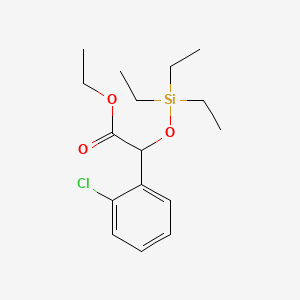
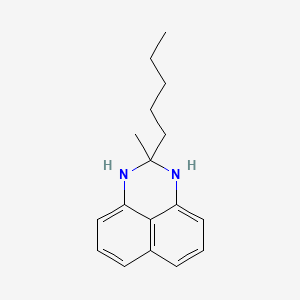

![[5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde](/img/structure/B14420397.png)
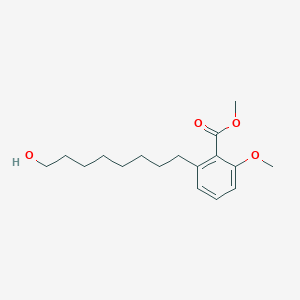

![4'-Cyano[1,1'-biphenyl]-4-yl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B14420412.png)
![5-Bromo-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14420418.png)
